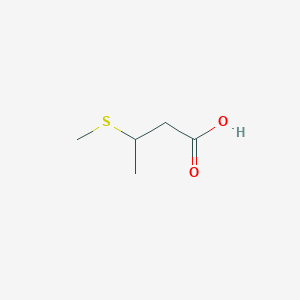

3-(Methylthio)butyric acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-4(8-2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAKSOMWGWIYQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864697 | |

| Record name | Butanoic acid, 3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16630-65-2 | |

| Record name | 3-(Methylthio)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16630-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 3-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016630652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylthio)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthetic Pathways and Enzymatic Transformations Involving 3 Methylthio Butyric Acid Analogs

De Novo Synthesis Pathways Relevant to Sulfur-Containing Butyrates

The biosynthesis of sulfur-containing butyrates is intrinsically linked to the metabolic pathways of sulfur-containing amino acids. These pathways provide the foundational molecules and enzymatic machinery necessary for the formation of these compounds.

Methionine Biosynthesis as a Primary Precursor Pathway

The biosynthesis of methionine is a fundamental process that serves as a primary source of precursors for sulfur-containing butyrates. In many organisms, including bacteria and plants, methionine is synthesized from aspartate and a sulfur source. rsc.org This pathway involves several key intermediates that can be diverted or modified to produce related sulfur-containing compounds. A crucial intermediate in this pathway is O-phospho-L-homoserine, which can be utilized in alternative biosynthetic routes to generate sulfur-containing amino acids. nih.gov

The sulfur atom in methionine ultimately originates from various sources, highlighting the flexibility and adaptability of these biosynthetic pathways.

Integration of Sulfur Sources (Cysteine, Methanethiol (B179389), Hydrogen Sulfide)

The incorporation of sulfur into the carbon backbone of butyrate (B1204436) analogs is a key step in their de novo synthesis. Organisms utilize several sulfur compounds for this purpose, including cysteine, methanethiol (CH₃SH), and hydrogen sulfide (B99878) (H₂S). rsc.org

Cysteine: This sulfur-containing amino acid can serve as a direct or indirect donor of sulfur. In some pathways, the sulfur atom from cysteine is transferred to an acceptor molecule, which then becomes a precursor for sulfur-containing butyrates. rsc.orgyoutube.com

Methanethiol: This volatile sulfur compound is a key intermediate in the synthesis of certain sulfur-containing molecules. rsc.orgnih.gov For instance, the industrial synthesis of D,L-methionine often begins with the reaction of acrolein and methanethiol. google.com In biological systems, methanethiol can be produced from methionine by gut microbiota. db-thueringen.de

Hydrogen Sulfide: H₂S, a gaseous signaling molecule, can also be incorporated into organic molecules to form sulfur-containing compounds. rsc.org Gut microbiota are significant producers of H₂S through the degradation of sulfur-containing compounds. mdpi.comresearchgate.netnih.gov

The integration of these diverse sulfur sources is facilitated by a range of enzymes with specificities for different sulfur donors and acceptor molecules.

Metabolic Conversion Pathways of Related Butyric Acid Derivatives

In addition to de novo synthesis, the metabolic conversion of existing butyric acid derivatives is a crucial pathway for producing biologically active molecules. A prominent example is the conversion of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) to L-methionine.

Conversion of 2-Hydroxy-4-(methylthio)butanoic Acid to Methionine

2-Hydroxy-4-(methylthio)butanoic acid (HMTBA), an analog of methionine where the alpha-amino group is replaced by a hydroxyl group, is a widely used dietary supplement in animal feed. wikipedia.orgthepoultrysite.com Animals can efficiently convert HMTBA into the essential amino acid L-methionine through a two-step enzymatic process. nih.govmaff.go.jpcambridge.org This conversion pathway is stereospecific, meaning it involves different enzymes for the D- and L-isomers of HMTBA. nih.govresearchgate.net

Oxidation of the alpha-hydroxyl group of HMTBA to form the corresponding α-keto acid, 2-keto-4-(methylthio)butanoic acid (KMB). maff.go.jpcambridge.org

Transamination of KMB to produce L-methionine. rsc.orgimrpress.com

The initial oxidation of HMTBA to KMB is catalyzed by two distinct, stereospecific enzymes:

D-2-hydroxy acid dehydrogenase (D-HADH): This mitochondrial enzyme is responsible for the conversion of the D-enantiomer of HMTBA (D-HMTBA) to KMB. rsc.orgnih.govnih.gov D-HADH is found in a wide variety of tissues, including the liver, kidney, intestinal mucosa, and skeletal muscle. maff.go.jpnih.gov

L-2-hydroxy acid oxidase (L-HAOX): This peroxisomal flavoenzyme catalyzes the oxidation of the L-enantiomer of HMTBA (L-HMTBA) to KMB. nih.govmaff.go.jpnih.gov L-HAOX is primarily located in the liver and kidneys. cambridge.orgnih.gov Two isoforms of L-HAOX, A and B, have been identified. cambridge.orgcambridge.org

The presence of these two enzymes allows for the efficient utilization of both D- and L-isomers of HMTBA. nih.govresearchgate.net

The conversion of HMTBA to L-methionine is a clear example of enantiomeric specificity in a metabolic pathway. The D- and L-forms of HMTBA are processed by different enzymes in different subcellular compartments.

| Enantiomer | Converting Enzyme | Subcellular Location | Primary Tissue Distribution |

| D-HMTBA | D-2-hydroxy acid dehydrogenase (D-HADH) rsc.orgnih.govnih.gov | Mitochondria maff.go.jpnih.gov | Liver, Kidney, Intestine, Muscle maff.go.jpnih.gov |

| L-HMTBA | L-2-hydroxy acid oxidase (L-HAOX) nih.govmaff.go.jpnih.gov | Peroxisomes nih.govnih.gov | Liver, Kidney cambridge.orgnih.gov |

This stereospecific conversion ensures that the racemic mixture of HMTBA used in supplements is effectively converted to the biologically active L-methionine. nih.gov The broad tissue distribution of D-HADH suggests that D-HMTBA can be utilized by various organs for protein synthesis. maff.go.jpnih.gov Following the initial oxidation, the common intermediate, KMB, is then transaminated to L-methionine, a reaction that is widespread throughout the body. cambridge.orgcambridge.org

Metabolic Fates of 2-Keto-4-(methylthio)butyric Acid (KMBA)

2-Keto-4-(methylthio)butyric acid (KMBA), also known as 4-methylthio-2-oxobutanoic acid, is a central intermediate derived from the transamination of the essential amino acid methionine. oup.comwikipedia.org Its position in metabolism makes it a crucial precursor for a variety of compounds, including related acids and significant volatile sulfur compounds that impact the aroma and flavor of many foods. oup.comresearchgate.net

Oxidative Decarboxylation Pathways Leading to Related Acids

One of the significant metabolic routes for KMBA is its oxidative decarboxylation, a process that leads to the formation of related acids. In mammals and various microorganisms, KMBA can be converted into 3-(methylthio)propionic acid. oup.comnih.gov This conversion can be catalyzed by enzyme complexes such as the branched-chain 2-oxo acid dehydrogenase complex (BCOADC), which is known to oxidize KMBA. nih.gov Research has shown that highly purified BCOADC can oxidize KMBA, although with a lower maximum velocity compared to its primary substrates. nih.gov

In some metabolic contexts, such as in chicken liver, the hydroxy analog of methionine can be converted to KMBA and subsequently to 3-methylthiopropionate. nih.gov This suggests that oxidative decarboxylation is a key step in the catabolism of methionine-related compounds. nih.gov Additionally, under certain conditions, KMBA can be reduced to α-hydroxy-γ-(methylthio)butyrate (HMBA), which can also be a precursor for further metabolic changes. oup.com

Role as an Intermediate in Volatile Sulfur Compound Formation

KMBA is a well-established precursor in the formation of methional, a potent volatile sulfur compound known for its boiled potato-like aroma. oup.comwur.nl The conversion of KMBA to methional occurs via decarboxylation and can be an exclusively enzymatic reaction in some organisms, such as the bacterium Lactococcus lactis. oup.comoup.com This enzymatic step is mediated by an α-ketoacid decarboxylase activity. oup.comoup.com

The formation of methional from KMBA is a critical step in the flavor development of fermented foods like cheese. oup.comoup.com While enzymatic conversion is primary, non-enzymatic pathways, such as the Strecker degradation of methionine where KMBA is an intermediate, can also contribute to methional production. oup.com Methional itself is a key intermediate, leading to other volatile sulfur compounds like methanethiol, dimethyl disulfide, and dimethyl trisulfide, which are significant for the aroma profiles of various cheeses and wines. oup.comnih.gov The anaerobic metabolism of 5′-methylthioadenosine (MTA) can also generate KMBA as a precursor to ethylene (B1197577) in certain bacteria. pnas.org

Methional Metabolism and its Connection to Butyric Acid Derivates

Once formed, methional (3-(methylthio)propionaldehyde) is subject to further metabolic transformations, connecting it to butyric acid derivatives. It can be oxidized to form 3-(methylthio)propionic acid or reduced to produce methionol (B20129). nih.govnih.gov The oxidation to 3-(methylthio)propionic acid is catalyzed by aldehyde dehydrogenase. nih.gov

In the yeast Saccharomyces cerevisiae, the catabolism of methionine proceeds through KMBA to methional, which is then reduced to methionol. oup.com In wine-producing bacteria like Oenococcus oeni, methional is a transient compound that gets converted into methionol and 3-(methylthio)propionic acid. nih.govjournals.ac.za This demonstrates a direct metabolic link between methional and a butyric acid derivative, highlighting the interconnectedness of these pathways in generating a diverse array of flavor and aroma compounds.

Regeneration of Methionine from Homocysteine and Related Compounds

The regeneration of methionine from homocysteine is a vital biochemical process known as the methionine cycle, crucial for maintaining cellular methylation potential. creative-proteomics.comnih.gov This cycle ensures that methionine, an essential amino acid, is recycled after its conversion to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions. nih.govcreative-proteomics.comnih.gov

After SAM donates its methyl group, it becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. nih.govmdpi.com Homocysteine stands at a metabolic crossroads and can be remethylated back to methionine to complete the cycle. nih.gov This remethylation is primarily catalyzed by two enzymes:

Methionine synthase (MS) : This enzyme uses 5-methyltetrahydrofolate (a derivative of folate) as the methyl donor and requires vitamin B12 as a cofactor in mammals. creative-proteomics.comwikipedia.org It is the main pathway for methionine regeneration in most tissues. wikipedia.org

Betaine-homocysteine S-methyltransferase (BHMT) : Predominantly active in the liver and kidneys, this enzyme uses betaine (B1666868) as the methyl donor. creative-proteomics.comwikipedia.org It provides an alternative route for methionine regeneration, independent of the folate cycle. wikipedia.org

This regeneration process is tightly regulated to balance the demands for methylation with the metabolism of sulfur-containing amino acids. creative-proteomics.comcreative-proteomics.com

Enzymatic Systems and Biocatalytic Strategies for Production and Conversion

The enzymes involved in the metabolic pathways of KMBA and its derivatives are of significant interest for biocatalytic applications. Harnessing these enzymatic systems offers sustainable and specific methods for producing valuable compounds like flavors and fragrances or for use in biorefineries. researchgate.netelsevierpure.com

Characterization of Key Enzymes Involved in Transformations

Several key enzymes that catalyze the transformations of KMBA and its related compounds have been identified and characterized. Understanding their properties is crucial for developing biocatalytic strategies.

| Enzyme | Gene/EC Number (Example) | Reaction Catalyzed | Organism/System Example | Key Findings & Characteristics |

| Branched-chain α-keto acid dehydrogenase (BCOADC) | EC 1.2.4.4 | Oxidative decarboxylation of KMBA to 3-(methylthio)propionic acid. | Mammalian tissues | Oxidizes KMBA with a Km of 67 µM. Also inhibited by KMBA. nih.gov |

| α-Ketoacid decarboxylase | - | Decarboxylation of KMBA to methional. | Lactococcus lactis | Activity is strain-dependent and exclusively enzymatic. Optimal activity between 30-40°C. oup.comoup.com |

| Methionine aminotransferase (MetAT) | - | Transamination of Methionine to KMBA. | Lactococcus lactis | Necessary for the initial degradation of methionine to produce KMBA. oup.comoup.com |

| Methionine γ-lyase | YALI0C22088g | Catalyzes conversion of KMBA and methional to methanethiol (MTL). | Yarrowia lipolytica | Possesses broad substrate promiscuity, bridging demethiolation and Ehrlich pathways. nih.govresearchgate.net |

| Aldehyde Dehydrogenase | - | Oxidation of methional to 3-(methylthio)propionic acid. | Murine lymphoid cells | A key step in the further metabolism of methional within cells. nih.gov |

| Methionine Synthase | MTR (human), EC 2.1.1.13 | Remethylation of homocysteine to methionine. | Mammals, plants, microorganisms | Exists in cobalamin (B12)-dependent (MetH) and -independent (MetE) forms. creative-proteomics.comwikipedia.org |

| Betaine-Homocysteine S-Methyltransferase (BHMT) | EC 2.1.1.5 | Remethylation of homocysteine to methionine using betaine. | Mammalian liver and kidney | Plays a significant role in methionine and homocysteine homeostasis. wikipedia.org |

These enzymes form the basis for potential biocatalytic processes. For instance, engineered microbes overexpressing a specific α-ketoacid decarboxylase could be used for the targeted production of methional for the flavor industry. oup.com Similarly, multi-enzyme cascade systems are being designed for the bioconversion of simple feedstocks like methanol (B129727) into more complex and valuable chemicals. researchgate.net

Biosynthetic and Biotransformation Pathways of 3-(Methylthio)butyric Acid Analogs

The synthesis and transformation of analogs of 3-(methylthio)butyric acid are of significant interest in various industrial applications. Biocatalytic and biosynthetic approaches offer environmentally friendly and highly selective alternatives to traditional chemical methods. This article explores the enzymatic transformations and engineered biocatalytic systems involved in the production of these valuable chiral compounds.

1 Biosynthetic Pathways and Enzymatic Transformations

The conversion of amino acid analogs to their corresponding α-keto acids and other chiral derivatives is facilitated by a range of specific enzymes. These enzymatic transformations are central to the development of efficient biosynthetic pathways.

2 R/S-Specific Lactate (B86563) Dehydrogenase and Formate (B1220265) Dehydrogenase in Chiral Acid Production

The production of enantiomerically pure chiral hydroxy acids from their corresponding α-keto acids can be achieved using stereospecific lactate dehydrogenases (LDHs). These enzymes, which can be either R-specific or S-specific, catalyze the reduction of the keto group to a hydroxyl group. To ensure the continuous activity of the dehydrogenase, a cofactor regeneration system is essential. mdpi.com

Formate dehydrogenase (FDH) is commonly coupled with LDH for this purpose. mdpi.comnih.gov FDH catalyzes the oxidation of formate to carbon dioxide, which in turn reduces NAD+ to NADH, the required cofactor for the LDH-catalyzed reduction. mdpi.com This coupled system allows for the efficient, asymmetric synthesis of chiral hydroxy acids with high enantiomeric excess. For example, both (R)- and (S)-2-hydroxy-4-phenylbutyric acid have been produced from 2-oxo-4-phenylbutyric acid using this method. plos.org Similarly, chiral 3,3,3-trifluoro-2-hydroxypropanoic acids have been synthesized from trifluoropyruvic acid using R- and S-specific LDHs in conjunction with FDH. nih.govresearchgate.net

3 Hydroxy Acid Oxidases and Dehydrogenases

Hydroxy acid oxidases and dehydrogenases are key enzymes in the metabolism of hydroxy acid analogs. nih.gov These enzymes catalyze the interconversion of 2-hydroxy acids and their corresponding 2-keto acids. nih.gov L-α-hydroxy acid oxidase, a flavoprotein, oxidizes L-α-hydroxy acids to produce α-keto acids and hydrogen peroxide. researchgate.net Conversely, D-2-hydroxy acid dehydrogenase (D-HADH) catalyzes the dehydrogenation of D-hydroxy acids to form the corresponding keto acid. researchgate.net

The distribution and activity of these enzymes can influence the metabolic fate of hydroxy acid analogs. For instance, in piglets, the stomach exhibits significant D-HADH and L-2-hydroxy acid oxidase (L-HAOX) activity, suggesting a substantial capacity to convert DL-2-hydroxy-4-methylthiobutyrate (DL-HMTB) to L-methionine. acs.org The stereoselective metabolism of certain compounds, like mandelic acid, is also attributed to the action of specific hydroxy acid oxidases. researchgate.net Furthermore, hydroxyproline (B1673980) metabolism involves hydroxyproline dehydrogenase 2 (PRODH2), also known as hydroxyproline oxidase, which converts hydroxyproline into Δ¹-pyrroline-3-OH-5-carboxylic acid. frontiersin.org

4 Aminotransferases in Alpha-Keto to Amino Acid Conversion

Aminotransferases, or transaminases, are enzymes that catalyze the reversible transfer of an amino group from an amino acid to an α-keto acid. wikipedia.orgwikipedia.org This reaction is fundamental for both the synthesis and degradation of amino acids. wikipedia.org The process requires pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6, as a coenzyme. wikipedia.org

In the context of producing specific amino acids, aminotransferases can be used to convert α-keto acid precursors into the desired amino acid product. rsc.org The direction of the reaction is determined by the relative concentrations of the reactants. wikipedia.org For example, α-ketoglutarate often serves as the primary amino group acceptor, forming glutamate. wikipedia.org Specific aminotransferases exist for different amino acids or groups of similar amino acids, such as the branched-chain amino acids. wikipedia.org In Lactococcus lactis, two major aminotransferases, BcaT and AraT, are involved in the conversion of branched-chain and aromatic amino acids, respectively. asm.org

2 Engineered Biocatalytic Systems and Their Performance

The development of engineered biocatalytic systems, including whole-cell biocatalysts and multi-enzyme cascades, has significantly advanced the production of chiral compounds. These systems offer improved efficiency, stability, and sustainability compared to traditional methods.

1 Whole-Cell Biocatalysts (e.g., Escherichia coli) for Specific Conversions

Escherichia coli is a widely used host for creating whole-cell biocatalysts due to its well-understood genetics and rapid growth. biorxiv.org By expressing specific enzymes or entire metabolic pathways in E. coli, it can be engineered to perform desired chemical transformations. rsc.org For instance, recombinant E. coli expressing L-amino acid deaminase has been successfully used to produce α-keto-γ-methylthiobutyric acid from L-methionine. plos.org In one study, the maximal molar conversion ratio reached 71.2%. plos.org

Engineered E. coli has also been employed for the production of chiral hydroxy acids. By co-expressing a mutant D-lactate dehydrogenase and formate dehydrogenase, an E. coli biocatalyst was developed for the efficient synthesis of (R)-2-hydroxy-4-phenylbutyric acid. plos.org Similarly, recombinant E. coli co-expressing L-amino acid deaminase, NAD-dependent lactate dehydrogenase, and formate dehydrogenase has been used to produce both L- and D-phenyllactic acid from L-phenylalanine. researchgate.net Furthermore, through adaptive laboratory evolution, E. coli has been engineered to incorporate fluorinated amino acid analogs into its proteome, demonstrating the adaptability of this organism for producing unnatural amino acids. biorxiv.org

2 Multi-Enzyme Cascade Processes for Enantiopure Chiral Acid Synthesis

Multi-enzyme cascade reactions, where multiple enzymatic steps are performed in a single pot, offer a powerful strategy for the synthesis of complex chiral molecules. acs.orgresearchgate.net These cascades can be designed as linear or convergent pathways and can be conducted in vitro with isolated enzymes or in vivo using whole-cell biocatalysts. nih.govrug.nl A key advantage of these systems is the elimination of costly intermediate purification steps and the reduction of waste. researchgate.net

Several multi-enzyme cascades have been developed for the synthesis of enantiopure chiral acids and their derivatives. For example, a three-enzyme cascade involving an epoxide hydrolase, a glycerol (B35011) dehydrogenase, and a ω-transaminase has been used for the asymmetric synthesis of (R)-phenylglycinol from racemic styrene (B11656) oxide. researchgate.net Another example is the synthesis of enantiopure 1,2-amino alcohols from L-phenylalanine through a multi-enzyme pathway that includes deamination, decarboxylation, epoxidation, and hydrolysis steps. nih.gov The "Hydantoinase Process" is a well-established cascade that uses a D-hydantoinase, a carbamoylase, and sometimes a racemase to produce enantiopure α-amino acids from racemic hydantoins. nih.gov These integrated systems highlight the potential of biocatalysis for the sustainable production of high-value chiral compounds. nih.gov

Data Tables

Table 1: Performance of Engineered L-AAD in E. coli for α-Keto Acid Production

| Product | Substrate | Host Organism | Enzyme Source | Titer | Conversion Rate | Reference |

| α-Keto-γ-methylthiobutyric acid | L-Methionine | Escherichia coli BL21(DE3) | Proteus vulgaris | 2.4 g/L | 71.2% (molar) | plos.orgresearchgate.net |

| α-Ketoisovaleric acid | L-Valine | Escherichia coli BL21(DE3) | Proteus myxofaciens | 8.197 g/L | - | researchgate.net |

| α-Ketoisocaproate | L-Leucine | - | - | 69.1 g/L | 50.3% | researchgate.net |

| Phenylpyruvic acid | L-Phenylalanine | Escherichia coli BL21(DE3) | Proteus mirabilis | 14.54 g/L | - | researchgate.net |

| α-Ketoglutaric acid | L-Glutamic acid | Bacillus subtilis 168 | Proteus mirabilis | 89.11 g/L | - | researchgate.net |

Table 2: Examples of Multi-Enzyme Cascade Systems for Chiral Compound Synthesis

| Product | Starting Material | Key Enzymes | System | Overall Yield | Enantiomeric Excess (ee) | Reference |

| (R)-1-Phenyl-1,2-diol | L-Phenylalanine | Deaminase, Decarboxylase, Epoxidase, Hydrolase | Two-pot, four-step cascade | 75% | >99% | nih.gov |

| (S)-Phenylglycinol | (S)-1-Phenyl-1,2-diol | Alcohol dehydrogenase, Transaminase, Alanine dehydrogenase | One-pot, two-step cascade | 81% | >99.4% | nih.gov |

| (R)-Phenylethanolamine | (R)-1-Phenyl-1,2-diol | Alcohol oxidase, Amine dehydrogenase, Formate dehydrogenase | One-pot, two-step cascade | 92% | >99.9% | nih.gov |

| (R)-3-(p-Hydroxyphenyl) lactic acid | Phenol analog | - | Two-module, three-step cascade | 77% (isolated) | >97% | acs.org |

| D- and L-Phenylalanine derivatives | Cinnamic acids | Phenylalanine ammonia-lyase, Borane reduction | Two-enzyme/chemical reduction cascade | 62-80% | 97-99% | acs.org |

Immobilization Techniques for Enhanced Biocatalyst Reusability

Immobilization can be achieved through various methods, which are broadly categorized as physical or chemical. researchgate.netnih.gov Physical methods include adsorption and entrapment, which involve weaker, non-covalent interactions. nih.gov Chemical methods, such as covalent bonding and cross-linking, create stable, irreversible linkages between the enzyme and the support or between enzyme molecules themselves. nih.gov The choice of a particular immobilization strategy is critical and depends on the specific enzyme, the support material, and the conditions of the biocatalytic reaction. academie-sciences.frresearchgate.net

Key techniques for enzyme immobilization include:

Adsorption: This is one of the simplest methods, relying on the physical binding of enzymes to the surface of a carrier via weak forces like van der Waals forces, hydrogen bonds, and ionic or hydrophobic interactions. academie-sciences.frnih.gov The process is typically reversible, which can sometimes lead to enzyme leaching from the support but also allows for the carrier to be regenerated and reused. academie-sciences.frtandfonline.com Common supports include ion-exchange resins, silica, and hydrophobic polymers. nih.govmdpi.com For instance, aminoacylase (B1246476) from Aspergillus oryzae was famously immobilized by adsorption on DEAE-Sephadex for the industrial synthesis of L-amino acids. mdpi.com

Covalent Bonding: This technique involves the formation of stable, covalent bonds between functional groups on the enzyme's surface (e.g., amino, carboxyl, or thiol groups) and a reactive support matrix. nih.govmdpi.com This method creates a strong, stable attachment that minimizes enzyme leakage. academie-sciences.fr Supports must first be activated to introduce reactive functional groups, such as epoxy or glutaraldehyde (B144438) groups. mdpi.com The reaction of epoxy groups on a support with amino or thiol groups on the enzyme forms stable secondary amine or thioether bonds, respectively. nih.govmdpi.com

Entrapment (or Encapsulation): In this method, the enzyme is not directly attached to a support but is physically confined within the lattice of a polymer gel or a semipermeable membrane. nih.govmdpi.com This technique protects the enzyme from the bulk reaction environment while allowing the substrate and product to diffuse through the matrix. nih.gov Alginate, a natural biopolymer, is frequently used for cell entrapment due to its biocompatibility; this is particularly relevant for the production of α-keto-γ-methylthiobutyric acid (KMTB), a precursor to methionine, using whole-cell biocatalysts. researchgate.netnih.gov

Cross-Linking: This carrier-free immobilization method uses bifunctional or multifunctional reagents, such as glutaraldehyde, to create covalent bonds between enzyme molecules, forming three-dimensional aggregates known as cross-linked enzyme aggregates (CLEAs). academie-sciences.frfrontiersin.org This approach can achieve high enzyme loading and stability, but the resulting aggregates may have diffusion limitations for the substrate and product. academie-sciences.frfrontiersin.org

The following table provides a comparative overview of these common immobilization techniques.

Table 1: Comparison of Common Enzyme Immobilization Techniques

| Immobilization Technique | Principle of Interaction | Common Supports/Reagents | Advantages | Disadvantages | Citations |

|---|---|---|---|---|---|

| Adsorption | Physical interactions (ionic, hydrophobic, H-bonds, van der Waals forces). | Ion-exchange resins (e.g., DEAE-Sephadex), hydrophobic resins, silica, activated carbon. | Simple, low cost, minimal enzyme denaturation, carrier can be reused. | Enzyme leakage due to weak bonds, non-specific binding. | academie-sciences.frnih.govmdpi.com |

| Covalent Bonding | Formation of stable, covalent bonds between enzyme and support. | Supports with epoxy, amino, or glutaraldehyde groups (e.g., agarose, methacrylate (B99206) carriers). | Strong binding prevents enzyme leaching, high stability. | Can cause enzyme denaturation if active site is involved, requires chemical modification. | nih.govnih.govmdpi.com |

| Entrapment/ Encapsulation | Physical confinement of enzymes within a polymer matrix or membrane. | Calcium alginate, polyacrylamide gels, carrageenan, chitosan. | Mild conditions, protects enzyme from harsh environments, applicable to whole cells. | Potential for enzyme leakage from large pores, mass transfer limitations for substrate/product. | nih.govmdpi.comnih.gov |

| Cross-Linking | Intermolecular covalent bonding between enzyme molecules. | Glutaraldehyde, other bifunctional reagents. | Carrier-free method, high enzyme loading, high stability. | Can cause enzyme denaturation, potential for diffusion limitations, may be difficult to handle. | academie-sciences.frfrontiersin.org |

Research into the biotransformation of L-methionine to α-keto-γ-methylthiobutyric acid (KMTB), an analog of 3-(methylthio)butyric acid, demonstrates the practical benefits of immobilization. nih.govresearchgate.net In one study, whole Escherichia coli cells expressing an engineered L-amino acid deaminase were immobilized to create a reusable biocatalyst for KMTB production. nih.gov The researchers utilized the entrapment method, a common technique for immobilizing whole cells. researchgate.netnih.gov

The study found that immobilizing the E. coli biocatalyst in calcium alginate beads significantly improved its operational stability and reusability. nih.gov The entrapped cells were protected from environmental stresses, such as changes in pH, which was attributed to the buffering effect of the alginate gel matrix. nih.gov This protection led to enhanced performance over multiple reaction cycles. Specifically, the immobilized biocatalyst retained a significantly higher percentage of its initial activity compared to free cells after repeated use. nih.gov

Table 2: Research Findings on Immobilization for α-Keto-γ-methylthiobutyric acid (KMTB) Production

| Biocatalyst | Immobilization Method | Support Material | Product | Key Research Findings | Citations |

|---|

This example underscores the power of immobilization, specifically entrapment, to create robust and reusable biocatalysts for the synthesis of complex organosulfur compounds. By overcoming the limitations of free enzymes or cells, immobilization technologies pave the way for more efficient, continuous, and cost-effective industrial biotransformation processes. mdpi.comfrontiersin.org

Metabolic Roles and Biological Significance in Diverse Biological Systems

Contribution to Sulfur Metabolism Cycles and Nutrient Cycling

The gastrointestinal tract is a significant site for the metabolism of sulfur amino acids, accounting for the processing of a substantial portion of dietary methionine. cambridge.org This metabolism involves complex pathways, including transmethylation and transsulfuration, which are vital for producing other important molecules. cambridge.orgcambridge.org Within this context, analogs of methionine, which can be converted to 3-(Methylthio)butyric acid, play a role in these metabolic processes. cambridge.org The liver is another central hub for methionine metabolism, where a significant percentage of methylation reactions in mammals occur. wisc.edu The regulation of genes involved in these hepatic pathways is critical for controlling the flow of sulfur-containing metabolites. wisc.edu

Influence on Microbial Metabolism and Ecosystem Dynamics

The presence and metabolism of 3-(Methylthio)butyric acid can significantly shape the metabolic activities and composition of microbial communities in various environments, from the rumen of herbivores to fermented food products.

Impact on Rumen Microbial Fermentation and Metabolite Profiles

In ruminant animals, the rumen hosts a complex microbial ecosystem responsible for digesting fibrous plant material. The supplementation of ruminant diets with methionine analogs, such as 2-hydroxy-4-(methylthio)-butanoic acid (HMTBa), which can be microbially converted to 3-(Methylthio)butyric acid, has been shown to influence rumen fermentation in several ways. nih.govscielo.br

Volatile fatty acids (VFAs) are the primary energy source for ruminants, produced by microbial fermentation of carbohydrates. diva-portal.org Supplementation with methionine analogs can alter the profile of these VFAs. Some studies have reported that while total VFA production may not be significantly affected, the molar proportions of individual VFAs can change. scielo.brnih.gov For instance, an increase in the acetate (B1210297) to propionate (B1217596) ratio has been observed in some cases. nih.gov In cashmere goats, dietary supplementation with an isopropyl ester of HMTBa led to increased total VFA and acetic acid concentrations. scielo.br However, other research has shown a decrease in propionate and an increase in butyrate (B1204436) concentrations. scielo.br These varied effects highlight the complexity of rumen microbial responses to sulfur compound supplementation, which can be influenced by the specific diet composition and the existing microbial community. nih.gov

Table 1: Effect of 2-hydroxy-4-(methylthio) butanoic acid isopropyl ester (HMBi) on Rumen Volatile Fatty Acid Concentrations in Cashmere Goats

| Diet | Total VFA (mmol/L) | Acetic Acid (mmol/L) | Propionic Acid (mmol/L) | Butyric Acid (mmol/L) |

| Control | 85.3 | 56.1 | 18.2 | 11.0 |

| 0.85% HMBi | 90.1 | 60.5 | 18.5 | 11.1 |

| 1.27% HMBi | 93.4 | 63.2 | 18.9 | 11.3 |

| 1.70% HMBi | 95.2 | 64.8 | 19.1 | 11.3 |

Data adapted from Feng et al. (2013). scielo.br

Ammonia-nitrogen is a key nutrient for microbial protein synthesis in the rumen. High concentrations, however, can be indicative of inefficient nitrogen utilization and can even be toxic. nih.gov Supplementation with methionine analogs has been shown to decrease rumen ammonia-N concentrations. scielo.brscielo.br This reduction suggests an improved uptake and utilization of ammonia (B1221849) by rumen microbes for protein synthesis. For example, in finishing beef cattle, increasing supplementation with an isopropyl ester of HMTBa led to a linear decrease in blood urea (B33335) nitrogen, which is related to rumen ammonia levels. frontiersin.org Similarly, studies with cashmere goats have demonstrated a significant decrease in rumen ammonia-N concentration with HMBi supplementation. scielo.br

Formation of Volatile Sulfur Compounds in Fermentation Processes (e.g., Oenococcus oeni)

In the context of food and beverage fermentation, 3-(Methylthio)butyric acid is a precursor to various volatile sulfur compounds (VSCs) that contribute significantly to the aroma and flavor profile. The bacterium Oenococcus oeni, which is crucial for malolactic fermentation in wine, can metabolize methionine to produce several VSCs, including 3-(methylthio)propionic acid (a related compound). nih.govnih.gov Research has shown that O. oeni can produce methanethiol (B179389), dimethyl disulfide, methionol (B20129), and 3-(methylthio)propionic acid from methionine. nih.govnih.gov These compounds, even at low concentrations, can have a powerful impact on the sensory characteristics of wine, contributing notes described as "chocolate" and "roasted". nih.gov The formation of these VSCs is a result of complex enzymatic pathways within the bacteria, with methional and 2-oxo-4-(methylthio) butyric acid being key intermediates. nih.gov

Table 2: Volatile Sulfur Compounds Produced by Oenococcus oeni from Methionine

| Compound | Aroma Descriptor |

| Methanethiol | Putrid, Cabbage-like nih.gov |

| Dimethyl disulfide | Cabbage, Onion |

| Methionol | Cooked potato |

| 3-(Methylthio)propionic acid | Chocolate, Roasted nih.gov |

This metabolic capability is not limited to Oenococcus oeni; other lactic acid bacteria and yeasts involved in food fermentations can also produce a range of VSCs from sulfur-containing amino acids. mdpi.comresearchgate.net The specific profile of VSCs produced depends on the microbial species and strains present, as well as the composition of the fermentation medium. researchgate.net

Alterations in Gut Microbiome Composition and Diversity

The intricate interplay between diet, gut microbiota, and host metabolism is a focal point of current research. Within this complex ecosystem, sulfur-containing compounds, including 3-(Methylthio)butyric acid and its chemical relatives, are emerging as significant modulators of microbial communities. The metabolism of these compounds by gut bacteria can lead to notable shifts in the composition and diversity of the microbiome, with implications for host health.

For instance, studies on the administration of butyric acid have demonstrated its potential to alter the gut microbial landscape. Butyric acid can foster a favorable environment for certain beneficial bacteria, thereby enhancing the integrity of the intestinal barrier and reducing inflammation. europeanreview.org In some cases, butyric acid supplementation has been shown to increase the abundance of Bacteroidetes while decreasing Firmicutes, two of the dominant phyla in the gut. mdpi.com This shift in the Firmicutes/Bacteroidetes ratio is often associated with a leaner phenotype and improved metabolic health. nih.gov A study on patients undergoing H. pylori eradication therapy found that supplementation with butyric acid and inulin (B196767) helped to mitigate some of the negative changes in gut microbiota composition and functional potential caused by the antibiotic treatment. nih.gov

Similarly, other organic acids derived from microbial metabolism, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a metabolite of ferulic acid, have been shown to modulate the gut microbiome. nih.gov HMPA administration in diet-induced obese mice led to an increased abundance of Bacteroidetes and a decrease in Firmicutes, correlating with improved metabolic parameters. nih.gov Furthermore, research on indole-3-propionic acid (IPA), a metabolite of tryptophan, has highlighted its role in modulating mitochondrial function and cardiac health, demonstrating the far-reaching effects of gut microbiota-derived metabolites. frontiersin.orgendocrine-abstracts.org The introduction of propionic acid into the diet of mice has also been observed to alter the gut microbiota, increasing the abundance of taxa such as Bacteroides, Prevotella, and Ruminococcus. frontiersin.org

The metabolism of sulfur-containing compounds is a key function of the gut microbiota. For example, 3-(methylthio)propionic acid is known to be an intermediate in the metabolism of methionine. researchgate.net The broader class of organosulfur compounds, including dimethylsulfoniopropionate (DMSP), is actively cycled by marine microbes, highlighting the importance of these compounds in microbial ecosystems. asm.orgspringernature.comasm.organnualreviews.org In marine sediments, specific bacterial and archaeal groups, including uncultivated clades of Gammaproteobacteria and Deltaproteobacteria, have been identified as key players in the cycling of dissolved organic sulfur compounds like taurine (B1682933) and methionine. oup.com The ability to degrade DMSP and produce dimethyl sulfide (B99878) (DMS) has been identified in bacteria isolated from the gut of marine animals, such as the Atlantic Herring, indicating that the gut environment is a site for the metabolism of these sulfur compounds. nih.gov

The introduction of methionine analogs, such as the isopropyl ester of 2-hydroxy-4-(methylthio)butyric acid (HMBi), into the diet of ruminants has been shown to alter the bacterial composition in the rumen and cecum. nih.gov This can lead to improved growth performance and suggests a direct influence of these sulfur compounds on the gut microbial ecosystem. nih.gov

Transport Capabilities of Environmental Microorganisms for Sulfur Compounds

Environmental microorganisms have evolved sophisticated transport systems to acquire essential nutrients, including sulfur, from their surroundings. Sulfur is a vital element for the synthesis of amino acids, cofactors, and other cellular components. Microorganisms can utilize a variety of inorganic and organic sulfur compounds, and the uptake of these molecules is mediated by specific transporter proteins.

A primary mechanism for the transport of sulfur compounds in bacteria is through ATP-binding cassette (ABC) transporters. nih.govresearchgate.net These multi-protein complexes utilize the energy from ATP hydrolysis to move substrates across cellular membranes. ABC transporters for sulfate (B86663) and organosulfur compounds typically consist of a periplasmic solute-binding protein, a transmembrane domain, and a nucleotide-binding domain. researchgate.net The solute-binding protein is responsible for capturing the specific sulfur-containing ligand in the extracellular environment with high affinity and delivering it to the membrane-spanning components for translocation into the cytoplasm. nih.govresearchgate.net

Research on plant-associated Pseudomonads has revealed the presence of multiple ABC transporters with the ability to bind a range of organosulfur compounds. nih.govosti.gov Through high-throughput screening, a variety of ligands for these transporters have been identified, demonstrating the metabolic versatility of these bacteria in acquiring sulfur from their environment. nih.govosti.gov The ability of these bacteria to grow on minimal media with these organosulfur compounds as the sole sulfur source confirms the functionality of these transport pathways. nih.govosti.gov

In marine environments, the cycling of organosulfur compounds like dimethylsulfoniopropionate (DMSP) is a major biogeochemical process. asm.orgspringernature.com Marine bacteria have been shown to take up and metabolize DMSP, and this process is crucial for the production of the climate-active gas dimethyl sulfide (DMS). asm.orgfrontiersin.org While the precise mechanisms for DMSP transport are still being fully elucidated, it is clear that marine microbes possess efficient systems for its uptake. frontiersin.org Studies have shown that a significant portion of DMSP can be taken up by bacterial cells and accumulated intracellularly. frontiersin.org The catabolism of DMSP involves distinct enzymatic pathways, including cleavage to produce DMS and acrylate, or demethylation to yield methylmercaptopropionate (MMPA). frontiersin.org

The transport and metabolism of organosulfur compounds are not limited to environmental bacteria. Microbes residing in the gut of animals also exhibit the capacity to utilize these compounds. For example, bacteria capable of degrading DMSP have been isolated from the gut of the Atlantic Herring. nih.gov This indicates that the gut microbiome is equipped with the necessary transporters and enzymes to process sulfur-containing molecules present in the diet.

Broader Biochemical Functions Mediated by Methionine and its Metabolites

Methionine, an essential sulfur-containing amino acid, serves as a central hub for a variety of critical biochemical pathways. Its metabolic fate extends far beyond its role as a building block for proteins, influencing cellular processes ranging from epigenetic regulation to antioxidant defense.

Role as a Primary Methyl Donor via S-Adenosylmethionine (SAM-e) Pathways

A significant portion of dietary methionine is converted into S-adenosylmethionine (SAM-e), a universal methyl donor in countless biochemical reactions. creative-proteomics.comconsensus.app This conversion is catalyzed by the enzyme methionine adenosyltransferase (MAT), which utilizes ATP. creative-proteomics.com SAM-e then donates its methyl group to a vast array of acceptor molecules, including DNA, RNA, proteins, and lipids, in reactions catalyzed by methyltransferases. amsbio.commdpi.com

These methylation events are fundamental to cellular function. DNA methylation, for example, is a key epigenetic mechanism that regulates gene expression and is essential for normal development. amsbio.comwikipedia.org The methylation of proteins can alter their activity, localization, and stability, while the methylation of lipids is crucial for membrane structure and signaling. consensus.appamsbio.com SAM-e is also involved in the synthesis of important molecules such as creatine, epinephrine, and phosphatidylcholine. amsbio.com The ratio of SAM-e to its demethylated product, S-adenosylhomocysteine (SAH), is often used as an indicator of the cell's methylation capacity. amsbio.com

Involvement in Transsulfuration Pathway Metabolites (Cysteine, Taurine, Glutathione)

The transsulfuration pathway provides a crucial link between methionine metabolism and the synthesis of other important sulfur-containing compounds. jst.go.jpmdpi.com This pathway begins with homocysteine, which is formed from the demethylation of SAM-e via SAH. mdpi.comjst.go.jp Homocysteine can then be directed into the transsulfuration pathway, where it is converted to cystathionine (B15957) by the enzyme cystathionine β-synthase (CBS). nih.gov Subsequently, cystathionine is cleaved by cystathionine γ-lyase (CGL) to produce cysteine. creative-proteomics.comnih.gov

Cysteine is a non-essential amino acid that serves as a precursor for the synthesis of several vital molecules. mdpi.com Most notably, cysteine is a key component of glutathione (B108866) (GSH), a major intracellular antioxidant that protects cells from oxidative damage. jst.go.jpresearchgate.net The transsulfuration pathway is particularly active in the liver, where it plays a critical role in maintaining GSH levels. jst.go.jp Cysteine can also be further metabolized to produce taurine, another important molecule with roles in various physiological processes, including bile acid conjugation and osmoregulation. nih.govresearchgate.net

Fundamental Role in Protein Synthesis Mechanisms

Methionine plays an indispensable role in the initiation of protein synthesis in all known organisms. creative-proteomics.commdpi.com The genetic code for methionine is the codon AUG, which also serves as the primary start codon for translation. libretexts.org In eukaryotes and archaea, protein synthesis is initiated with methionine, while in bacteria, a modified form, N-formylmethionine (fMet), is used. mdpi.comlibretexts.org

The process begins with the binding of a specialized initiator tRNA, carrying either methionine or fMet, to the small ribosomal subunit. creative-proteomics.comlibretexts.org This complex then recognizes and binds to the start codon on the messenger RNA (mRNA) molecule. libretexts.org The large ribosomal subunit joins the complex, and the process of peptide chain elongation begins. libretexts.org Although methionine is the initiating amino acid, it is often removed from the final protein by an enzyme called methionine aminopeptidase. creative-proteomics.commdpi.com The selection of methionine as the universal initiating amino acid is thought to be linked to the evolution of one-carbon metabolism, which is central to its synthesis and function. tandfonline.com

Impact on Nitrogen Utilization Efficiency in Animal Metabolism

In animal nutrition, particularly in ruminants, methionine is often a limiting amino acid, meaning its availability can restrict milk production and growth. nih.govnih.gov Supplementing the diet with rumen-protected methionine (RPM), which bypasses microbial degradation in the rumen, can have significant positive effects on animal productivity and nitrogen utilization. nih.govnih.gov

Participation in Lipid and Fatty Acid Metabolism Pathways (Ester Derivatives)

The ester derivatives of 3-(methylthio)butyric acid are recognized for their classification within the broader group of fatty acid esters. foodb.cahmdb.cafoodb.cacontaminantdb.ca These compounds are structurally defined as carboxylic ester derivatives of a fatty acid. foodb.cahmdb.ca Specific examples include ethyl 3-(methylthio)butyrate and methyl 3-(methylthio)butanoate, which are categorized as fatty acid esters and fatty acid methyl esters, respectively. foodb.cafoodb.ca This classification implies a potential role or interaction within lipid metabolic pathways, although detailed mechanistic studies for 3-(methylthio)butyric acid itself are not extensively documented in the available research.

Further insight can be drawn from studies on structurally related compounds. Research on 2-hydroxy-4-(methylthio)butanoic acid (HMB), a methionine analogue, and its isopropyl ester (HMBi) has provided evidence of their influence on lipid metabolism, particularly in dairy cattle. Supplementation with HMBi has been shown to significantly increase milk fat yield. nih.gov This suggests that the esterification of methionine analogues can impact lipid synthesis and secretion, highlighting a potential area for the involvement of 3-(methylthio)butyric acid esters in fatty acid metabolism. The esterification is noted to decrease the ruminal breakdown of the parent compound, which may enhance its bioavailability and subsequent metabolic effects. nih.gov

Table 1: Classification of 3-(Methylthio)butyric Acid Ester Derivatives

| Compound Name | Classification | Super Class |

|---|---|---|

| Ethyl 3-(methylthio)butyrate | Fatty acid ester | Lipids and lipid-like molecules |

| Methyl 3-(methylthio)butanoate | Fatty acid methyl ester | Lipids and lipid-like molecules |

| Ethyl 4-(methylthio)butyrate | Fatty acid ester | Lipids and lipid-like molecules |

Contributions to Plant Biochemical Cycles (e.g., Ethylene (B1197577) Synthesis via Methionine Cycle)

In plants, the synthesis of the crucial hormone ethylene is intricately linked to methionine metabolism through a pathway known as the Yang Cycle. researchgate.netnormalesup.org This cycle regenerates methionine to sustain ethylene production, which is vital for processes like fruit ripening. researchgate.netnormalesup.org The primary pathway involves the conversion of methionine to S-adenosyl-L-methionine (SAM), which is then converted to 1-aminocyclopropane-1-carboxylic acid (ACC), the direct precursor to ethylene. rsc.org

While 3-(methylthio)butyric acid is not a direct intermediate in the canonical plant ethylene synthesis pathway, its related compounds and derivatives of methionine catabolism play a role in ethylene production in certain biological contexts. Some fungi and bacteria utilize an alternative pathway where L-methionine is deaminated to produce α-keto-γ-(methylthio)butyric acid (KMBA), which can then be converted to ethylene. rsc.orgoup.com For instance, symbiotic fungi like truffles produce ethylene from L-methionine, likely via the KMBA pathway, which in turn influences the root development of host plants. oup.comnih.gov

Furthermore, research on certain fruits has shown a connection between methionine catabolism, ethylene production, and the formation of sulfur-containing esters. In specific cultivars of melon (Cucumis melo L.), the production of 3-methylthiopropionic ethyl ester (MTPE), a sulfur-containing ester contributing to the fruit's aroma, increases in conjunction with higher ethylene production. researchgate.net This suggests that under certain conditions, the catabolism of methionine can lead to the formation of volatile sulfur esters alongside ethylene, indicating a branching of the metabolic pathway. researchgate.net

Table 2: Ethylene Biosynthesis Pathways from Methionine

| Pathway | Key Intermediate | Organisms |

|---|---|---|

| ACC Pathway (Yang Cycle) | 1-aminocyclopropane-1-carboxylic acid (ACC) | Plants |

| KMBA Pathway | α-keto-γ-(methylthio)butyric acid (KMBA) | Some Fungi and Bacteria |

Methionine-Derived Metabolites and Cellular Apoptosis Pathways

Methionine metabolism plays a significant role in cellular apoptosis, or programmed cell death, through the action of its downstream metabolites. ingentaconnect.com A key compound in this process is 4-methylthio-2-oxobutanoic acid (MTOB), the oxo-acid of methionine, which is generated through the methionine salvage pathway. ingentaconnect.comnih.gov MTOB has been identified as an inducer of apoptosis in various human cell lines. nih.gov

The apoptotic effect of MTOB is mediated through its conversion into other reactive molecules. MTOB can undergo oxidative decarboxylation to form methional and subsequently methylthiopropanoyl CoA (MTPCoA). ingentaconnect.com Methional itself is a potent inducer of apoptosis. nih.govportlandpress.com Studies have shown that treatment of cells with methional leads to characteristic signs of apoptosis, including DNA fragmentation. nih.govportlandpress.comconsensus.app The pro-apoptotic activity of methional is dependent on the presence of the methylthio group. nih.govportlandpress.com

Both methional and MTPCoA can give rise to metabolites that act as cross-linking agents, which is a hallmark of apoptosis. ingentaconnect.com Methional can be metabolized to malondialdehyde (MDA), a compound known to induce DNA-protein cross-linking. ingentaconnect.comnih.gov MTPCoA is metabolized to malonic semialdehyde CoA (MASACoA), which also has the potential to form cross-links with proteins, contributing to the condensation of chromatin observed during apoptosis. ingentaconnect.com This pathway highlights a crucial role for methionine-derived metabolites in the regulation of programmed cell death. ingentaconnect.com

Table 3: Research Findings on Methionine-Derived Metabolites and Apoptosis

| Metabolite | Precursor | Effect | Mechanism |

|---|---|---|---|

| 4-methylthio-2-oxobutanoic acid (MTOB) | Methionine | Induces apoptosis | Activates apoptosis via mechanisms distinct from simple ODC inhibition. nih.gov |

| Methional | 4-methylthio-2-oxobutanoic acid (MTOB) | Potent inducer of apoptosis | Causes DNA fragmentation; its activity is dependent on the methylthio group. nih.govportlandpress.com |

| Malondialdehyde (MDA) | Methional | Contributes to apoptosis | Acts as a cross-linking agent, inducing DNA-protein cross-links. ingentaconnect.com |

| Methylthiopropanoyl CoA (MTPCoA) | 4-methylthio-2-oxobutanoic acid (MTOB) | Involved in apoptosis | Gives rise to metabolites that may act as cross-linking agents. ingentaconnect.com |

Analytical Methodologies for the Quantitative and Qualitative Assessment of 3 Methylthio Butyric Acid and Its Analogs in Research

Chromatographic Techniques for Compound Profiling and Separation

Chromatography is a cornerstone for the analysis of 3-MTBA and its analogs, enabling the separation of these compounds from complex mixtures for subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) Applications for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of 3-MTBA and its hydroxy analog, 2-hydroxy-4-(methylthio)butanoic acid (HMTBA). Reversed-phase HPLC methods are particularly common. For instance, (S)-2-Hydroxy-4-(methylthio)butyric acid can be analyzed using a reverse-phase HPLC method with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com The use of formic acid makes the method compatible with mass spectrometry detection. sielc.com

Several studies have detailed specific HPLC methods for HMTBA determination. One such method utilizes a C18 column with a mobile phase of water and acetonitrile containing 0.1% trifluoroacetic acid, employing both isocratic and gradient elution. spectroscopyonline.com Another HPLC method for determining HMTBA in animal feeds involves extraction, basic hydrolysis to convert all active material to the monomer, pH adjustment, and subsequent analysis on a reversed-phase amide column with UV detection at 210 nm. researchgate.net This method demonstrates good recoveries, averaging 97%, with a coefficient of variation of 3.7%. researchgate.net

The choice of column and mobile phase is critical for achieving optimal separation. A Newcrom R1 column, a special reverse-phase column with low silanol (B1196071) activity, has been used for the separation of (S)-2-Hydroxy-4-(methylthio)butyric acid. sielc.com For the analysis of HMTBA in bovine serum and seawater, a C18 column (25 cm × 4.6 mm, 5-μm particle size) has proven effective. spectroscopyonline.com The mobile phase composition can be adjusted to optimize separation, with gradient elution often employed to resolve the analyte from interfering matrix components, especially in complex samples like bovine serum. spectroscopyonline.com

Table 1: HPLC Methods for the Analysis of 3-MTBA Analogs

| Analyte | Matrix | Column | Mobile Phase | Detection | Reference |

| (S)-2-Hydroxy-4-(methylthio)butyric acid | - | Newcrom R1 | Acetonitrile, Water, Phosphoric/Formic Acid | UV/MS | sielc.com |

| 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA) | Bovine Serum, Seawater | C18 (25 cm x 4.6 mm, 5-µm) | Water, Acetonitrile, 0.1% Trifluoroacetic Acid | UV (210 nm) | spectroscopyonline.com |

| 2-Hydroxy-4-(methylthio)butanoic acid (HMB) | Animal Feeds | Amide Column | - | UV (210 nm) | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, including derivatives of 3-MTBA. mdpi.com This method couples the separation capabilities of gas chromatography with the mass analysis capabilities of mass spectrometry to provide high sensitivity and specificity in identifying compounds. mdpi.com

In the context of analyzing complex biological matrices, GC-MS is often used to identify a wide range of metabolites. oup.com For instance, in the analysis of plant extracts, GC-MS can reveal the presence of numerous phytocompounds. rjptonline.org The process typically involves an extraction step followed by injection into the GC-MS system. The compounds are separated based on their volatility and interaction with the stationary phase of the GC column before being ionized and detected by the mass spectrometer. rjptonline.org The resulting mass spectra can be compared to libraries, such as the National Institute of Standards and Technology (NIST) library, for compound identification. rjptonline.org

While direct analysis of 3-MTBA by GC-MS can be challenging due to its low volatility, derivatization techniques can be employed to convert it into a more volatile form. For example, methyl esters of carboxylic acids, such as methyl 3-(methylthio)butanoate, are more amenable to GC-MS analysis. fao.org This derivatization step increases the volatility of the analyte, allowing for its efficient separation and detection. The analysis of volatile organic compounds (VOCs) in biological samples like exhaled breath is another area where GC-MS excels, capable of identifying a wide array of compounds including various acids. nih.gov

Advanced Mass Spectrometry-Based Approaches

Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the direct detection and structural elucidation of 3-MTBA and its analogs, particularly when coupled with liquid chromatography.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Direct Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like 3-MTBA and its hydroxy analog, HMTBA. pnas.orgnih.gov It allows for the direct detection of these compounds in solution. spectroscopyonline.com

In the analysis of HMTBA, ESI-MS is often operated in the negative ion mode. spectroscopyonline.com This is because the carboxylic acid group of HMTBA can be easily deprotonated to form a pseudomolecular anion [M-H]⁻. spectroscopyonline.com For HMTBA, this corresponds to a prominent peak at an m/z of 149. spectroscopyonline.com The use of weak acids like acetic, propionic, and butyric acid in the mobile phase can surprisingly enhance the ESI(-) response of analytes at low concentrations. nih.gov

The sensitivity of ESI-MS is remarkable, with limits of quantification (LOQ) for HMTBA in organic- and salt-free basified water-methanol solutions reaching as low as 1.0 ng/mL when using selected ion monitoring (SIM). spectroscopyonline.com In SIM mode, the mass spectrometer is set to monitor only a specific ion, in this case, m/z 149, which significantly improves the signal-to-noise ratio and thus the sensitivity of the analysis. spectroscopyonline.com

Tandem Mass Spectrometry (ESI-MS-MS) for Complex Biological Matrices

Tandem Mass Spectrometry (ESI-MS-MS) provides an additional layer of specificity and is particularly valuable for the analysis of 3-MTBA and its analogs in complex biological matrices such as bovine serum. spectroscopyonline.comspectroscopyonline.com This technique involves the selection of a specific precursor ion (e.g., the [M-H]⁻ ion of HMTBA at m/z 149), subjecting it to fragmentation, and then analyzing the resulting product ions. This process helps to eliminate interferences from co-eluting compounds that may have the same nominal mass as the analyte of interest. spectroscopyonline.com

The development of LC-MS-MS methods has been crucial for the sensitive and selective determination of HMTBA in challenging samples. spectroscopyonline.comchromatographyonline.com These methods have been validated for their precision, accuracy, and selectivity. spectroscopyonline.com The use of ESI-MS-MS significantly lowers the limits of detection and quantification compared to HPLC with UV detection alone. For instance, in the analysis of HMTBA, the LOQ can be as low as 0.5 μg/mL in serum samples when using a gradient elution HPLC method coupled with MS-MS. spectroscopyonline.com

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for analyzing metabolites in complex samples. nih.gov It has been successfully applied to profile N'-Nitrosonornicotine (NNN) metabolites in rat urine, where it enabled the identification of 46 putative metabolites. nih.gov This highlights the capability of LC-MS/MS to unravel complex metabolic pathways.

Spectroscopic and Calorimetric Methods for Protein-Ligand Interaction Studies

Understanding the interaction of 3-MTBA and its analogs with proteins is essential for elucidating their biological functions. Spectroscopic and calorimetric techniques provide valuable insights into these interactions. google.com

Various spectroscopic methods, including Fourier-transform infrared (FTIR), Raman, fluorescence spectroscopy, and nuclear magnetic resonance (NMR), can be used to study the structural changes in a protein upon ligand binding. google.com Mass spectrometry, particularly native MS and hydrogen/deuterium exchange MS (HDX-MS), can also provide information on the stoichiometry and conformational dynamics of protein-ligand complexes. nih.gov

Calorimetric methods, such as Isothermal Titration Calorimetry (ITC), are powerful tools for characterizing the thermodynamics of protein-ligand binding. nih.govresearchgate.net ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. researchgate.net This information is critical for understanding the driving forces behind the interaction. Differential Scanning Calorimetry (DSC) is another calorimetric technique that can be used to assess the intrinsic affinity of protein-ligand binding by measuring changes in protein stability upon ligand association.

Isotopic Labeling Studies for Tracing Metabolic Flux and Kinetics

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system, providing detailed insights into pathway activities and reaction rates. nih.govmssm.edu This approach, often referred to as metabolic flux analysis (MFA), involves introducing a molecule containing a stable (non-radioactive) heavy isotope, such as Carbon-13 (¹³C) or Deuterium (²H), into cells or an organism. nih.govnih.gov For studying the metabolism of 3-(Methylthio)butyric acid (3-MTBA), researchers can use isotopically labeled 3-MTBA itself or its metabolic precursors, such as labeled methionine. vulcanchem.com

The fundamental principle is that the labeled compound enters the metabolic network and is converted into various downstream products. springernature.com Analytical instruments, primarily high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC-MS), are then used to measure the mass shifts in these metabolites resulting from the incorporation of the heavy isotope. nih.govnih.gov This allows for the differentiation between molecules derived from the labeled tracer and those from endogenous, unlabeled pools. nih.gov

The process of an isotopic labeling study for 3-MTBA metabolism can be summarized as follows:

Tracer Selection and Administration: A labeled tracer, such as [¹³C₅]-L-Methionine or a deuterium-labeled analog, is chosen. nih.gov This tracer is introduced into the biological system (e.g., cell culture media or administered to an animal model) either as a single dose (bolus) or through continuous infusion to achieve a steady-state labeling pattern in the circulation. nih.govescholarship.org

Sample Collection and Metabolite Extraction: After a specific duration, which can range from seconds to hours depending on the metabolic rate, biological samples (cells, tissues, or biofluids) are collected. vanderbilt.edu The metabolism is rapidly halted (quenched), and the intracellular metabolites are extracted for analysis. vanderbilt.edu

Analytical Detection: The extracted metabolites are analyzed by LC-MS or sometimes nuclear magnetic resonance (NMR) spectroscopy. nih.govescholarship.org High-resolution MS can distinguish between different isotopologues (molecules that differ only in their isotopic composition), providing a detailed picture of how the labeled atoms have been distributed through various metabolic pathways. nih.govnih.gov

Data Analysis and Flux Calculation: The measured isotopologue distribution data is computationally analyzed. vanderbilt.edu By applying metabolic network models, researchers can calculate the rates (fluxes) of the reactions that produced the observed labeling patterns. mdpi.com This reveals the relative contributions of different pathways to the production and consumption of 3-MTBA and its derivatives. nih.govmdpi.com For instance, analyzing the labeling patterns of metabolites in the tricarboxylic acid (TCA) cycle after administering a labeled precursor can elucidate how 3-MTBA contributes to central carbon metabolism. mdpi.com

These studies provide unparalleled quantitative insights into the dynamic nature of metabolism, revealing how genetic modifications or external perturbations affect the pathways involving 3-MTBA. mssm.eduspringernature.com

Table 1: Examples of Isotopic Tracers for Metabolic Studies

| Tracer Compound | Isotope | Typical Application | Analytical Technique | References |

|---|---|---|---|---|

| [¹³C₅]-L-Methionine | ¹³C | Tracing the metabolic fate of methionine and its conversion to downstream sulfur-containing compounds. | LC-MS | |

| [²H₃]-Acetate | ²H | Investigating fatty acid synthesis and other pathways involving acetyl-CoA. | MRS/MRSI | nih.gov |

| [6,6'-²H₂]Glucose | ²H | Studying glycolysis and central carbon metabolism non-invasively. | Deuterium Metabolic Imaging (DMI) | nih.govnih.gov |

| [U-¹³C]-Glucose | ¹³C | Mapping central carbon metabolism, including glycolysis and the TCA cycle. | LC-MS, NMR | nih.govescholarship.org |

Biosensor Development for Detection in Biological Samples

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect specific chemical substances. nih.gov The development of biosensors for 3-(Methylthio)butyric acid and related sulfur-containing compounds offers a promising alternative to conventional analytical methods, providing rapid, sensitive, and often portable detection platforms for applications in food technology and diagnostics. nih.govmdpi.com

Whole-Cell Biosensors: One approach involves engineering microorganisms to act as living biosensors. nih.gov For instance, strains of Escherichia coli or Lactococcus lactis that are auxotrophic for methionine (i.e., cannot synthesize it themselves) can be used to quantify bioavailable methionine, a direct precursor to 3-MTBA. nih.govnih.gov In these systems, the growth rate of the bacteria is directly proportional to the concentration of methionine in the sample. nih.gov More advanced versions link the recognition of the target molecule to the expression of a reporter protein, such as Green Fluorescent Protein (GFP). nih.gov The intensity of the fluorescent signal, which can be measured optically, then correlates with the concentration of the target sulfur-containing amino acid. nih.gov

Electrochemical Biosensors: Electrochemical biosensors represent a major category for the detection of sulfur-containing compounds. mdpi.com These sensors measure changes in electrical properties (such as current or potential) resulting from a biochemical reaction at an electrode surface. nih.gov

Enzyme-Based Sensors: These devices often use an immobilized enzyme that specifically reacts with the target analyte. For example, an enzyme that metabolizes 3-MTBA or a related compound could be fixed onto an electrode. The enzymatic reaction might consume oxygen or produce an electroactive substance like hydrogen peroxide, which can then be detected amperometrically. researchgate.net The electrode material itself is often modified with nanomaterials, such as carbon nanotubes or metallic nanoparticles, to enhance conductivity, surface area, and catalytic activity, thereby improving sensor sensitivity and performance. mdpi.comnih.gov

Affinity-Based Sensors: Another strategy involves using molecules with a high binding affinity for the target. For instance, a hapten containing a methylthio-butyric acid-like structure was synthesized to produce monoclonal antibodies for use in immunoassays. mdpi.comnih.gov Such antibodies could be immobilized on a transducer surface to create a highly specific immunosensor.

Optical Biosensors: Optical biosensors utilize light to detect the interaction between the biological recognition element and the analyte. myu-group.co.jp For volatile sulfur compounds, which are often associated with the metabolism of 3-MTBA, an optical "biosniffer" was developed using a flavin-containing monooxygenase (FMO3) immobilized on a fiber optic sensor. myu-group.co.jp The enzymatic reaction consumes oxygen, which alters the fluorescence of an oxygen-sensitive dye, providing a measurable signal proportional to the concentration of the volatile sulfur compound. myu-group.co.jp Other optical methods, such as surface-enhanced Raman spectroscopy (SERS), have also been employed for the sensitive detection of volatile organic compounds. mdpi.com

Table 2: Types of Biosensors for 3-MTBA and Related Sulfur Compounds

| Biosensor Type | Recognition Element | Transduction Method | Target Analytes | References |

|---|---|---|---|---|

| Whole-Cell Biosensor | Auxotrophic Lactococcus lactis | Growth/Fluorescence (GFP) | Methionine, Cysteine | nih.gov |

| Whole-Cell Biosensor | Auxotrophic Escherichia coli | Bacterial Growth | Methionine | nih.gov |

| Electrochemical Biosensor | Choline Oxidase (inhibited by analyte) | Amperometry | Sulfur Mustard (a reactive sulfur compound) | researchgate.net |

| Optical Biosniffer | Flavin-containing monooxygenase (FMO3) | Fluorescence (Oxygen Quenching) | Dimethyl Sulfide (B99878) (DMS) | myu-group.co.jp |

| Impedimetric Biosensor | Odorant-Binding Protein (pOBP) | Electrochemical Impedance Spectroscopy | Volatile Organic Compounds | mdpi.com |

Research Models and Experimental Approaches in the Study of 3 Methylthio Butyric Acid Analogs

In vitro Microbial Culture Systems for Metabolic Pathway Elucidation

In vitro microbial culture systems are fundamental in understanding the initial metabolic processes that methionine analogs undergo, especially in ruminant animals. These systems typically involve the incubation of the analog with rumen fluid or specific fractions of rumen microorganisms (bacteria and protozoa) to determine the rate and extent of its degradation and conversion. nih.gov

Studies utilizing whole rumen contents have demonstrated that methionine hydroxy analog (a key analog of 3-(methylthio)butyric acid) and its derivatives are degraded more slowly by rumen microorganisms compared to DL-methionine. nih.gov By separating the rumen contents into bacterial and protozoal fractions, researchers can further dissect the specific roles of these microbial populations in the metabolism of the analogs. For instance, while the disappearance of the analog may be slower in the bacterial fraction, the incorporation of the molecule into cellular material tends to be higher in bacteria than in protozoa. nih.gov

These in vitro models are crucial for elucidating the metabolic pathways and identifying the intermediate products. They also allow for the investigation of competitive inhibition, such as how the presence of methionine can inhibit the degradation of its hydroxy analog. nih.gov Furthermore, these systems can assess the impact of these analogs on other rumen functions, like fiber digestion. nih.gov

Ex vivo Tissue Homogenate Studies to Characterize Enzyme Activity and Conversion

To understand the conversion of 3-(methylthio)butyric acid analogs into usable L-methionine at the tissue level, ex vivo studies using tissue homogenates are employed. nih.gov This technique involves incubating the analog with homogenized tissues from various organs, such as the liver, kidney, and intestine, to measure the activity of the enzymes responsible for the conversion process. nih.gov